1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole
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Overview
Description
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is a chemical compound that is widely used in scientific research for its unique properties. It is a nitroimidazole derivative that has been studied extensively for its potential in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves its ability to act as an electron acceptor. It can undergo redox reactions with various electron donors, including enzymes and proteins. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been shown to induce DNA damage, which can lead to cell death or apoptosis.
Biochemical And Physiological Effects
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its unique properties as an electron acceptor. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy. However, one of the limitations of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its potential toxicity. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. Therefore, caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole. One potential direction is the study of its anti-tumor properties and its potential in cancer therapy. Another potential direction is the study of its potential as an electron acceptor in various biological systems, including the electron transport chain and cellular respiration. Additionally, the study of its potential in environmental science, including its ability to degrade pollutants, is another future direction for research.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves the reaction of 2-chloro-4-nitroimidazole with glycidol in the presence of a base. The reaction proceeds through the opening of the epoxide ring of glycidol and the substitution of the chloride group of 2-chloro-4-nitroimidazole. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Scientific Research Applications
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been used extensively in scientific research due to its unique properties. It is a potent electron acceptor and can undergo redox reactions with various electron donors. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been used in the study of DNA damage and repair mechanisms.
properties
CAS RN |
111119-29-0 |
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Product Name |
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole |
Molecular Formula |
C7H10ClN3O4 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
1-(2-chloro-4-nitroimidazol-1-yl)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C7H10ClN3O4/c1-15-4-5(12)2-10-3-6(11(13)14)9-7(10)8/h3,5,12H,2,4H2,1H3 |
InChI Key |
VXFYUTQHAIJKMR-UHFFFAOYSA-N |
SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Canonical SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
synonyms |
1-(2-hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole HMCN |
Origin of Product |
United States |
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